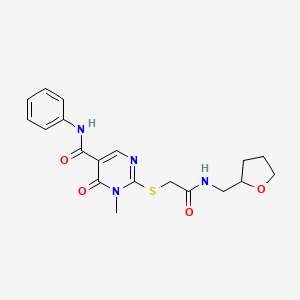

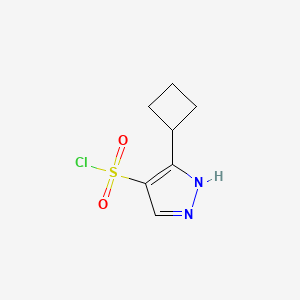

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PPTA, is a chemical compound that belongs to the family of triazole carboxylic acids. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Material Development

- The synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, is facilitated by methods involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is significant for developing materials with specific biological activities, offering a metal-free approach to constructing complex molecular architectures with high yields and efficiency (Zheng et al., 2014).

- In the field of electronics, the modification of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) utilizes compounds that link pyridine and 1,2,4-triazole as electron-deficient groups. This strategy has led to the development of materials with optimized electron injection and reduced turn-on voltages, demonstrating the role of these compounds in enhancing the performance of PhOLEDs (Liu, Wang, & Yao, 2018).

Catalytic and Magnetic Properties

- The synthesis of complexes, such as those containing Hg(II) using 1,2,4-triazole derivatives, showcases the potential for developing materials with unique molecular and supramolecular structures. These complexes are explored for their structural characteristics and potential application areas, including catalysis and material science (Castiñeiras, García-Santos, & Saa, 2018).

- The investigation into Co(II)-based compounds involving 1,2,4-triazole and isophthalic acid mixed ligand showcases the study of magnetic properties and the theoretical explanation of magnetic behavior. Such research indicates the application of these compounds in understanding magnetic coupling and the design of magnetic materials (Liu et al., 2015).

Antimicrobial and Antitumor Activities

- The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of these compounds in medical and pharmaceutical research. By exploring different reaction pathways and functional groups, researchers can develop compounds with targeted biological activities (Bayrak et al., 2009).

- In the context of antitumor activities, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated. This research highlights the use of 1,2,4-triazole derivatives in designing compounds with potential therapeutic applications, particularly in treating cancer (Hu, Hou, Xie, & Huang, 2008).

properties

IUPAC Name |

1-phenyl-5-pyridin-3-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)12-13(10-5-4-8-15-9-10)18(17-16-12)11-6-2-1-3-7-11/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIIXCWLCGFNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)

![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)

![5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B2659058.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2659061.png)

![Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2659062.png)